molecular formula C10H8N2 B3041792 2-methyl-1H-indole-5-carbonitrile CAS No. 36798-24-0

2-methyl-1H-indole-5-carbonitrile

Cat. No. B3041792
CAS RN: 36798-24-0
M. Wt: 156.18 g/mol
InChI Key: PVKJYCITKPSXJJ-UHFFFAOYSA-N
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Patent
US07985764B2

Procedure details

Under ice-cooling, 1.3 ml of phosphorus oxychloride was added to 7 ml of N,N-dimethylformamide at an inner temperature of from 10 to 20° C., followed by stirring at room temperature for 15 minutes. Under ice-cooling, 9 ml of an N,N-dimethylformamide solution of 2-methyl-1H-indole-5-carbonitrile was added to this solution at an inner temperature of from 10 to 20° C., followed by overnight stirring at room temperature. A 64 ml portion of water was added thereto at 0° C. and the pH was adjusted to 8 with potassium carbonate, followed by 2.5 hours of stirring at room temperature. The thus precipitated solid was collected by filtration, washed with water and then dried at 80° C. under a reduced pressure to obtain 1.73 g of 3-formyl-2-methyl-1H-indole-5-carbonitrile as a pale yellow solid.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][C:12]1[NH:13][C:14]2[C:19]([CH:20]=1)=[CH:18][C:17]([C:21]#[N:22])=[CH:16][CH:15]=2.C(=O)([O-])[O-].[K+].[K+]>O>[CH:8]([C:20]1[C:19]2[C:14](=[CH:15][CH:16]=[C:17]([C:21]#[N:22])[CH:18]=2)[NH:13][C:12]=1[CH3:11])=[O:9] |f:3.4.5|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
7 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
9 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=CC=C(C=C2C1)C#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
WAIT
Type
WAIT
Details
followed by overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
stirring at room temperature
CUSTOM
Type
CUSTOM
Details
at 0° C.
WAIT
Type
WAIT
Details
followed by 2.5 hours
Duration
2.5 h
STIRRING
Type
STIRRING
Details
of stirring at room temperature
FILTRATION
Type
FILTRATION
Details
The thus precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 80° C. under a reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C1=C(NC2=CC=C(C=C12)C#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.